5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine
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Overview
Description
5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a trifluoromethyl-substituted piperidine ring at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the piperidine ring.
5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group and piperidine ring.
3-Methyl-2-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atom and piperidine ring.
Uniqueness
5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H14BrF3N2 |
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Molecular Weight |
323.15 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C12H14BrF3N2/c1-8-6-10(13)7-17-11(8)18-4-2-9(3-5-18)12(14,15)16/h6-7,9H,2-5H2,1H3 |
InChI Key |
FEFQOGKDJPUWHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(CC2)C(F)(F)F)Br |
Origin of Product |
United States |
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